5-Amino-4-methylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
5-amino-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI Key |
PSNUVGIVZCOHME-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 4 Methylpentanoic Acid and Its Stereoisomers
De Novo Chemical Synthesis Routes
The creation of 5-Amino-4-methylpentanoic acid from simple, achiral precursors is a task that showcases the versatility of modern organic chemistry. These methods build the carbon skeleton and introduce the required functional groups step-by-step.
Multi-Step Organic Transformations
Traditional organic synthesis provides several reliable, albeit often lengthy, routes to γ-amino acids. These methods typically involve the sequential formation of carbon-carbon bonds and the introduction of the amino group.
One of the most established methods for synthesizing α-amino acids, which can be adapted for γ-amino acids, is the amidomalonate synthesis . libretexts.org This method begins with diethyl acetamidomalonate, which is deprotonated to form an enolate. The enolate then acts as a nucleophile, attacking an appropriate alkyl halide. For the synthesis of this compound, a suitable precursor would be a 3-methyl-4-halobutane derivative. Subsequent hydrolysis of the esters and the amide group, followed by decarboxylation upon heating, yields the final amino acid. libretexts.org
Another classic approach involves the Hell-Volhard-Zelinskii reaction , which allows for the α-bromination of a carboxylic acid. libretexts.org While this is primarily used for α-amino acids, a modified strategy could be envisioned starting from a suitably substituted dicarboxylic acid derivative. A more direct route might start with 4-methylpentanoic acid. libretexts.org Although not a direct route to the γ-amino isomer, this highlights the general strategy of halogenation followed by amination. A plausible multi-step sequence for this compound could start from isovaleric acid (3-methylbutanoic acid), extending the chain and then introducing the amine functionality at the 5-position. libretexts.org
Reductive amination of an appropriate keto-acid serves as another viable pathway. libretexts.org For the target molecule, this would involve the synthesis of 4-methyl-5-oxopentanoic acid. This keto-acid can then be treated with ammonia (B1221849) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form the racemic amino acid. libretexts.org
Chiral Synthesis Approaches and Diastereoselective Control
Producing a specific stereoisomer of this compound, which has a chiral center at the 4-position, requires sophisticated asymmetric synthesis techniques. The goal is to control the three-dimensional arrangement of atoms during the reaction, leading to a high excess of one enantiomer or diastereomer.
Enantioselective synthesis often employs chiral catalysts. For instance, the hydrogenation of a C=C double bond in a precursor molecule can be rendered enantioselective by using a chiral metal complex. libretexts.org Catalysts like those based on rhodium(I) complexed with chiral phosphine (B1218219) ligands, such as DiPAMP, have proven highly effective in creating enantiomerically pure α-amino acids. libretexts.org A similar strategy could be applied to a precursor of this compound containing a double bond at the appropriate position. However, controlling the stereoselectivity of such reactions can be challenging. For example, in the synthesis of a related compound, the hydrogenation of an N-t-butoxycarbonyl-4-amino-2-methyl-2-butenoic acid ester yielded a mixture of diastereomers, highlighting the difficulty in achieving high selectivity. google.com
Diastereoselective alkylation using chiral auxiliaries is a powerful method. This involves temporarily attaching a chiral molecule to the substrate, which then directs the approach of incoming reagents to one face of the molecule. After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. The use of diketopiperazine templates, for example, allows for sequential enolate alkylations with excellent diastereoselectivity, leading to quaternary α-amino acids in high enantiomeric excess after hydrolysis. nih.gov This principle can be adapted for the synthesis of γ-amino acids.
Another strategy involves the stereoselective reduction of a chiral ketone or the ring-opening of a chiral lactam. A process for a related NEP inhibitor utilizes a key chiral lactam intermediate to set the stereochemistry, avoiding a non-selective hydrogenation step. google.com
Protecting Group Strategies in Amino Acid Synthesis
The synthesis of amino acids is complicated by the presence of two reactive functional groups: the amino group (-NH₂) and the carboxylic acid group (-COOH). To prevent unwanted side reactions, one or both of these groups must be temporarily masked with a protecting group . organic-chemistry.org
The choice of protecting group is critical. It must be easy to install, stable to the reaction conditions of subsequent steps, and easy to remove without affecting the rest of the molecule. organic-chemistry.org
Amino Group Protection: The amino group's nucleophilicity is typically masked by converting it into a carbamate. organic-chemistry.org
Boc (tert-butoxycarbonyl): This group is widely used and is attached using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to many reaction conditions but is readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). organic-chemistry.orgiris-biotech.de
Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is cleaved by bases, most commonly a solution of piperidine (B6355638) in DMF. iris-biotech.de
Carboxylic Acid Protection: The acidic proton and nucleophilic oxygen of the carboxyl group are usually protected by converting it into an ester. wikipedia.org
Methyl or Ethyl Esters: Simple esters are common and are typically removed by saponification (hydrolysis with aqueous base), followed by acidification.
Benzyl (Bn) Esters: These are useful because they can be removed by hydrogenolysis (catalytic hydrogenation), a mild method that does not affect Boc or many other groups. wikipedia.org
tert-Butyl (tBu) Esters: Similar to the Boc group, these are removed under acidic conditions (e.g., TFA). iris-biotech.de
The ability to remove one protecting group while leaving another intact is known as orthogonal protection . wikipedia.org For example, a molecule containing both an Fmoc-protected amine and a tert-butyl-protected carboxylic acid can have the Fmoc group removed with base, allowing for reaction at the amine, while the tert-butyl ester remains untouched. iris-biotech.dewikipedia.org This strategy is fundamental in the stepwise synthesis of complex molecules like peptides and modified amino acids. organic-chemistry.org
Table 1: Common Protecting Groups in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Amino (-NH₂) | tert-butoxycarbonyl | Boc | Acid (e.g., TFA) organic-chemistry.orgiris-biotech.de |
| Amino (-NH₂) | 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.dewikipedia.org |
| Carboxylic Acid (-COOH) | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) wikipedia.org |
| Carboxylic Acid (-COOH) | tert-Butyl Ester | tBu | Acid (e.g., TFA) iris-biotech.de |
Enzymatic and Biocatalytic Synthesis Pathways
Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations. These methods are increasingly attractive as they often occur under mild conditions, are environmentally friendly, and can provide direct access to enantiomerically pure compounds. nih.govnih.gov
Enzyme-Mediated Transformations for Regio- and Stereoselectivity
Enzymes are masters of selectivity. Their complex, three-dimensional active sites can distinguish between similar functional groups (regioselectivity) and produce a single stereoisomer (stereoselectivity). nih.govresearchgate.net
Several classes of enzymes are relevant for the synthesis of this compound:
Transaminases (or Aminotransferases): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid. nih.govnih.gov To synthesize the (R)- or (S)-enantiomer of the target molecule, a corresponding (R)- or (S)-selective transaminase could be used to aminate 4-methyl-5-oxopentanoic acid with high optical purity. nih.gov A significant challenge with transaminases can be the unfavorable thermodynamic equilibrium, often requiring strategies to remove the co-product to drive the reaction forward. nih.gov
Amine Dehydrogenases: These enzymes catalyze the reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nih.gov Protein engineering has been used to create novel amine dehydrogenases with tailored substrate specificities. For example, a glutamate (B1630785) dehydrogenase from Escherichia coli was engineered to convert levulinic acid into (R)-4-aminopentanoic acid with over 99% enantiomeric excess. nih.gov This approach is highly atom-efficient as it uses inexpensive ammonia directly. nih.gov
Nitrilases: These enzymes can hydrolyze nitriles to carboxylic acids. They can be used in kinetic resolutions of racemic nitrile precursors. For instance, in the synthesis of Pregabalin (B1679071) (a structural analogue), a nitrilase from Brassica rapa was used for the highly regio- and enantioselective hydrolysis of isobutylsuccinonitrile, yielding (S)-3-cyano-5-methylhexanoic acid, which was then hydrogenated to the final product. nih.gov
Derivation from Precursor Molecules via Biological Systems
A key advantage of biocatalysis is the ability to use renewable or readily available starting materials derived from biological systems. nih.gov
A prime example is the synthesis of (R)-4-aminopentanoic acid from levulinic acid . nih.gov Levulinic acid is a platform chemical that can be produced from the acid-catalyzed degradation of lignocellulosic biomass. An engineered glutamate dehydrogenase was successfully used to catalyze the reductive amination of levulinic acid. nih.gov By coupling this reaction with a formate (B1220265) dehydrogenase for cofactor regeneration (recycling NADPH), a highly efficient process was developed that converted 0.4 M levulinic acid with over 97% conversion in 11 hours. nih.gov This dual-enzyme system represents a sustainable route from a biomass-derived precursor to a valuable chiral γ-amino acid. nih.gov
Another approach involves using whole-cell biocatalysts, which circumvents the need for costly enzyme purification. nih.gov Engineered strains of microorganisms like E. coli can be designed to express the necessary enzymes, and these cells are then used directly in the reaction vessel. nih.gov This approach was used in the nitrilase-mediated synthesis of a Pregabalin precursor, where immobilized E. coli cells were reused for multiple batches. nih.gov
Optimization of Synthetic Yields and Purity
The successful synthesis of this compound, particularly its desired stereoisomers, hinges on the meticulous optimization of reaction pathways to maximize both yield and purity. This involves a deep understanding of the underlying chemical processes and the ability to translate laboratory-scale procedures into robust, large-scale operations.
Process chemistry plays a pivotal role in refining the synthesis of this compound from a theoretical route into a practical, efficient method. Key considerations involve the strategic selection of starting materials, reagents, solvents, and catalysts, as well as the fine-tuning of reaction conditions and purification techniques. The goal is to create a process that is not only high-yielding but also economical and environmentally responsible.
Another common strategy involves asymmetric hydrogenation using chiral catalysts. For example, the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a related compound, utilizes a rhodium Me-DuPHOS catalyst for the asymmetric hydrogenation of a cyanated precursor, achieving very high enantiomeric excess. nih.gov The selection of the catalyst and optimization of reaction conditions such as temperature, pressure, and solvent are critical to achieving high stereoselectivity and yield. nih.govacs.org
Purification is another critical step. For amino acids, crystallization is often the method of choice. The resolution of racemic mixtures can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-(+)-mandelic acid, followed by fractional crystallization. chemicalbook.com The choice of solvent, temperature profile, and pH are crucial parameters that must be optimized to ensure the selective crystallization of the desired diastereomer in high purity.
The following table summarizes key process chemistry parameters and their influence on the synthesis:
| Process Parameter | Key Considerations | Impact on Yield and Purity |
| Stereocontrol Method | Choice between chiral auxiliaries, asymmetric catalysis (chemical or enzymatic), or resolution. nih.govrsc.org | Directly determines the enantiomeric excess (e.e.) and optical purity of the final product. |
| Catalyst System | Selection of metal (e.g., Rhodium, Palladium) and chiral ligand, or specific enzyme (e.g., lipase, reductase). nih.govnih.gov | Influences reaction rate, selectivity, and catalyst loading, which impacts cost and waste. |
| Reaction Conditions | Optimization of temperature, pressure, substrate concentration, and reaction time. nih.govtopmostchemical.com | Affects reaction kinetics, byproduct formation, and overall process efficiency. |
| Starting Materials | Cost, availability, and purity of initial substrates like isovaleraldehyde (B47997) and malonates. contractpharma.comelsevierpure.com | Forms the cost basis of the final product and can introduce impurities that carry through the synthesis. |
| Purification Technique | Method of isolation and purification (e.g., crystallization, chromatography). chemicalbook.comtopmostchemical.com | Critical for removing impurities, byproducts, and residual catalysts to achieve the required product specification. |
Translating a laboratory synthesis to an industrial scale introduces a host of new challenges that extend beyond simple chemistry. pharmafeatures.com The feasibility of large-scale production is determined by a combination of economic, safety, environmental, and regulatory factors. pharmaceuticalprocessingworld.com
Process Safety and Robustness: What is manageable in a small flask can become a significant hazard in a large reactor. pharmafeatures.com For example, exothermic reactions require careful thermal management to prevent dangerous temperature and pressure buildups. slideshare.net A robust process is one that consistently produces the product within specification, even with slight variations in process parameters, which are inevitable in a manufacturing environment. contractpharma.com
Environmental Impact and Green Chemistry: There is a growing emphasis on developing environmentally friendly manufacturing processes. topmostchemical.com This involves minimizing waste, using less toxic solvents, and employing catalytic methods over stoichiometric ones to improve atom economy. acs.org The Environmental (E)-Factor, which measures the mass of waste produced per mass of product, is a key metric. For instance, a second-generation chemoenzymatic process for pregabalin significantly reduced the E-factor from 86 to 17 compared to the first-generation process. acs.org
Equipment and Infrastructure: The chosen synthetic route must be compatible with standard industrial chemical processing equipment. The need for specialized equipment for high-pressure reactions or cryogenic conditions can significantly increase capital costs and complexity. Continuous flow processing, using heterogeneous catalysts, is an emerging alternative to traditional batch processing that can offer better control, safety, and efficiency. elsevierpure.com
The table below outlines the primary considerations for assessing the industrial feasibility of synthesizing this compound.
| Feasibility Factor | Key Considerations | Implications for Industrial Scale-Up |
| Cost of Goods (CoG) | Price of raw materials, catalysts, solvents, and energy consumption. contractpharma.com | Determines the economic viability and market competitiveness of the final product. |
| Process Mass Intensity (PMI) | The total mass of materials (water, solvents, reagents, raw materials) used to produce a specified mass of product. | A lower PMI indicates a more efficient, sustainable, and "greener" process. acs.org |
| Scalability & Robustness | Heat and mass transfer, management of exotherms, and consistency of yield and purity across batches. pharmafeatures.comslideshare.net | Ensures the process is safe, reliable, and controllable at a commercial scale. |
| Safety, Health & Environment (SHE) | Hazard analysis of reagents and intermediates, waste stream management, and regulatory compliance (e.g., cGMP). pharmaceuticalprocessingworld.com | Non-negotiable aspects for responsible manufacturing and regulatory approval. |
| Throughput & Cycle Time | The amount of product produced per unit of time and the total time for a single batch. | High throughput and short cycle times are crucial for meeting market demand and reducing operational costs. |
| Technology & Equipment | Requirement for specialized reactors, high-pressure systems, or advanced purification units. elsevierpure.com | The process must be feasible with available or reasonably acquired industrial infrastructure. |
Chemical Reactivity and Derivatization of 5 Amino 4 Methylpentanoic Acid
Reactions of the Amino Functional Group
The primary amino group in 5-amino-4-methylpentanoic acid is a nucleophilic center, making it susceptible to reactions with various electrophiles. These reactions are fundamental for creating new carbon-nitrogen bonds and introducing diverse functionalities.
Acylation and Amidation Reactions
The amino group of this compound readily reacts with acylating agents such as acid chlorides and acid anhydrides to form N-acyl derivatives, which are amides. This reaction is typically performed under basic conditions to neutralize the acid byproduct (e.g., HCl) and to ensure the amine is in its free, nucleophilic state. The resulting N-acyl derivatives often exhibit modified physical and biological properties compared to the parent amino acid.
These reactions are analogous to the standard procedures for acylating amino acids, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org
Table 1: Examples of N-Acylation Reactions
| Acylating Agent | Product | Typical Conditions |
|---|---|---|
| Acetyl Chloride | N-Acetyl-5-amino-4-methylpentanoic acid | Base (e.g., NaOH, Pyridine), Inert Solvent |
| Benzoyl Chloride | N-Benzoyl-5-amino-4-methylpentanoic acid | Base (e.g., NaOH, Pyridine), Inert Solvent |
Formation of Schiff Bases and Cyclization Reactions
Schiff Bases: The amino group of this compound can condense with aldehydes or ketones to form an imine, also known as a Schiff base. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of the imine is a reversible process. wikipedia.org Schiff bases are important intermediates in various synthetic pathways, including reductive amination as described above.
Cyclization (Lactam Formation): As a γ-amino acid, this compound has the potential to undergo intramolecular cyclization to form a six-membered cyclic amide, known as a lactam. This reaction is typically induced by heat or by using amide coupling agents. The resulting product would be a substituted piperidinone. This intramolecular amide formation is a common reaction for γ- and δ-amino acids, leading to the formation of stable five- or six-membered rings, respectively.
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group provides an electrophilic center at the carbonyl carbon and an acidic proton, enabling a different set of derivatization reactions.
Esterification and Amide Formation
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comgoogle.com Alternatively, the amino acid can be reacted with reagents like thionyl chloride in an alcohol solvent, which first forms an acyl chloride intermediate that then rapidly reacts with the alcohol.
Amide Formation: The carboxylic acid group can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). khanacademy.org This method is the foundation of peptide synthesis and can be used to link this compound to other amino acids or amines. khanacademy.orgias.ac.in
Table 3: Derivatization of the Carboxylic Acid Group
| Reagent(s) | Product Type |
|---|---|
| Methanol (B129727), H₂SO₄ | Methyl Ester |
| Ethanol, Thionyl Chloride | Ethyl Ester |
| Aniline, DCC | Anilide (Amide) |
Reduction to Alcohols and Other Carboxylic Acid Derivatives
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, although they are not highly selective and require anhydrous conditions. stackexchange.comjocpr.com A common strategy involves first converting the carboxylic acid to an ester, which can then be reduced under milder conditions using sodium borohydride (B1222165) (NaBH₄), often in the presence of an additive like methanol or in a suitable solvent system. researchgate.net Another method involves activating the carboxylic acid, for example, by forming a mixed anhydride (B1165640) or an imidazolide, followed by reduction with NaBH₄. benthamopen.com This approach offers good yields and helps preserve the chirality of the molecule. benthamopen.com
This reduction yields 5-amino-4-methylpentan-1-ol, a valuable chiral amino alcohol intermediate for further synthesis.
Lack of Specific Research Data Hinders Detailed Analysis of this compound Derivatization
The investigation into the derivatization of this compound for enhanced research utility, including the synthesis of conjugates and peptide analogues, and the introduction of spectroscopic tags for analytical studies, yielded no specific examples or detailed research findings for this particular compound. While general methodologies for the derivatization of other amino acids and related molecules are well-documented, their direct applicability and specific outcomes for this compound have not been described in the available scientific literature.
General approaches to amino acid modification are established in chemical and biological research. For instance, the synthesis of amino acid conjugates often involves the formation of amide bonds between the amino or carboxyl group of the amino acid and another molecule, a common strategy to enhance biological activity or delivery. Similarly, the incorporation of amino acids into peptide sequences to create peptide analogues is a fundamental technique in medicinal chemistry.
For analytical purposes, the introduction of spectroscopic tags, such as fluorescent or isotopically labeled groups, is a routine procedure for many biomolecules. These tags allow for sensitive detection and quantification in various analytical methods. However, specific protocols, reaction efficiencies, and detailed characterization of such derivatives of this compound are not present in the surveyed literature.
Given the absence of specific data, including research findings and data tables directly pertaining to this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict confines of the requested subject matter.
Spectroscopic Characterization and Structural Elucidation of 5 Amino 4 Methylpentanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed picture of the molecular connectivity can be constructed. For 5-Amino-4-methylpentanoic acid, a complete NMR analysis would involve one-dimensional ¹H and ¹³C spectra, complemented by two-dimensional techniques to establish correlations between nuclei.
Due to a lack of publicly available experimental spectra for this compound, the following sections describe the predicted spectral data based on established principles of NMR spectroscopy and the known chemical structure.
The ¹H NMR spectrum provides information about the different chemical environments of protons in the molecule. The spectrum is analyzed based on chemical shift (δ), signal integration (number of protons), and signal multiplicity (splitting pattern). The structure of this compound contains several distinct proton environments. In a neutral deuterated solvent like D₂O, the amine (-NH₂) and carboxylic acid (-COOH) protons would exchange with deuterium (B1214612) and might not be observed.
The expected signals for the carbon-bound protons would be:
A doublet for the three protons of the methyl group (C6-H₃).
A multiplet for the single proton at the chiral center (C4-H).
A multiplet for the two protons of the aminomethyl group (C5-H₂).
A multiplet for the two protons on the carbon adjacent to the chiral center (C3-H₂).
A triplet for the two protons on the carbon adjacent to the carbonyl group (C2-H₂).
Predicted ¹H NMR Data
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| C2-H₂ | ~2.3 - 2.5 | Triplet (t) | 2H | Adjacent to the C=O group, deshielded. |
| C3-H₂ | ~1.5 - 1.7 | Multiplet (m) | 2H | Coupled to protons on C2 and C4. |
| C4-H | ~1.8 - 2.0 | Multiplet (m) | 1H | Coupled to protons on C3, C5, and C6. |
| C5-H₂ | ~2.9 - 3.1 | Multiplet (m) | 2H | Adjacent to the amino group, deshielded. |
| C6-H₃ | ~0.9 - 1.1 | Doublet (d) | 3H | Coupled to the single proton on C4. |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides information about their chemical environment. For this compound, six distinct carbon signals are expected.
Predicted ¹³C NMR Data
| Position | Predicted Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| C1 | ~175 - 180 | Quaternary (C=O) |
| C2 | ~35 - 40 | Methylene (B1212753) (-CH₂-) |
| C3 | ~30 - 35 | Methylene (-CH₂-) |
| C4 | ~32 - 38 | Methine (-CH-) |
| C5 | ~45 - 50 | Methylene (-CH₂-) |
| C6 | ~15 - 20 | Methyl (-CH₃) |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be expected to show cross-peaks connecting the protons at C2 with C3, C3 with C4, C4 with C5, and C4 with the C6 methyl group, thus confirming the pentanoic acid backbone and the position of the methyl substituent. phytobank.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. chemicalbook.com It would be used to definitively assign each carbon signal based on the already assigned proton signals. For instance, the doublet at ~1.0 ppm would show a cross-peak to the methyl carbon signal at ~15-20 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular skeleton. chemicalbook.com Key expected HMBC correlations for confirming the structure of this compound would include:
Correlations from the C2 protons to the carbonyl carbon (C1) and to C3 and C4.
Correlations from the C6 methyl protons to the methine carbon (C4) and the methylene carbon (C5).
Correlations from the C5 aminomethyl protons to C3 and C4.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The nominal molecular weight of this compound is 131.17 g/mol . nih.gov
ESI is a soft ionization technique well-suited for polar and thermally fragile molecules like amino acids, as it typically produces intact molecular ions with minimal fragmentation. nist.gov In positive ion mode, this compound is expected to be readily protonated, primarily at the basic amino group.
Expected Molecular Ion: The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z value of approximately 132.1.
Fragmentation: Although ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O) from the carboxylic acid group, leading to a fragment ion at m/z 114.1, and the loss of formic acid (HCOOH), resulting in a fragment at m/z 86.1.
Direct analysis of amino acids by GC-MS is challenging due to their low volatility and polar nature. Therefore, a derivatization step is required to convert the polar -NH₂ and -COOH functional groups into less polar, more volatile moieties.
Derivatization: A common method involves a two-step process: esterification of the carboxylic acid group (e.g., with methanol (B129727) to form a methyl ester) followed by acylation of the amino group (e.g., with pentafluoropropionyl anhydride). Another effective single-step method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives.
Fragmentation Analysis: The resulting mass spectrum is a combination of fragments from the original molecule and the derivatizing groups. For example, TBDMS derivatives of amino acids show characteristic fragmentation patterns under electron ionization (EI), including the loss of a methyl group (M-15) and a tert-butyl group (M-57), which are diagnostic for the presence of the TBDMS group and help in identifying the molecular ion. The fragmentation of the carbon skeleton would then be used to confirm the structure of the original amino acid.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected parent ion and analyzing the resulting fragment ions. nih.gov This process provides a fragmentation pattern that serves as a structural fingerprint of the analyte. For this compound (Molecular Weight: 131.17 g/mol ), electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 132.1. nih.govspringernature.com
Subsequent collision-induced dissociation (CID) of the [M+H]⁺ ion would induce fragmentation at the weakest bonds. The fragmentation of protonated amino acids generally follows predictable pathways, including the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govnih.gov
Key fragmentation pathways for protonated this compound are expected to include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for aliphatic amines. libretexts.org
Loss of Water and/or Carbon Monoxide: The carboxylic acid moiety readily loses water ([M+H - H₂O]⁺) and subsequently carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov
Loss of Ammonia: The primary amine group can be lost as ammonia ([M+H - NH₃]⁺). nih.gov
The fragmentation pattern for branched-chain amino acids like leucine (B10760876) and isoleucine, which share structural similarities, often involves the primary loss of water and carbon monoxide. nih.gov Based on these principles, a predicted fragmentation pattern for this compound is outlined below.
Table 1: Predicted MS/MS Fragmentation of [this compound + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Identity |
|---|---|---|---|
| 132.1 | 115.1 | NH₃ | [M+H - NH₃]⁺ |
| 132.1 | 114.1 | H₂O | [M+H - H₂O]⁺ |
| 132.1 | 86.1 | H₂O + CO | [M+H - H₂O - CO]⁺ |
| 132.1 | 87.1 | COOH | [M+H - COOH]⁺ |
| 132.1 | 74.1 | C₄H₈ | [M+H - C₄H₈]⁺ (McLafferty Rearrangement) |
This table is predictive and based on general fragmentation rules for amino acids. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups. The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amine and carboxylic acid groups, as well as its aliphatic hydrocarbon backbone.
In its zwitterionic form, which is common for amino acids in the solid state, the spectrum would show absorptions for a carboxylate group (COO⁻) and an ammonium (B1175870) group (NH₃⁺). In a non-zwitterionic state, characteristic bands for -NH₂ and -COOH groups would be observed. nih.gov Drawing comparisons from spectra of similar molecules like 4-methylpentanoic acid nist.gov and 5-amino-1-pentanol (B144490) nist.gov, the following key absorptions can be predicted.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| 3300 - 2500 (broad) | O-H in Carboxylic Acid | Stretching |
| 3500 - 3300 | N-H in Primary Amine | Stretching (often two bands) |
| 2960 - 2850 | C-H in Alkane | Stretching |
| ~1710 | C=O in Carboxylic Acid | Stretching |
| 1640 - 1550 | N-H in Primary Amine | Bending (Scissoring) |
| ~1465 | C-H in CH₂/CH₃ | Bending |
| 1300 - 1200 | C-O in Carboxylic Acid | Stretching |
These values represent typical ranges and the exact positions can be influenced by the molecular environment and physical state.
X-ray Crystallography for Solid-State Structure Determination
For a chiral molecule like this compound, a single-crystal X-ray diffraction study would unambiguously establish its solid-state structure. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, that stabilize the crystal lattice. researchgate.net
While X-ray crystallography is a powerful tool for such structural elucidation nih.gov, a search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound or its simple salts. nih.gov Therefore, experimental data on its crystal parameters cannot be presented at this time.
Chiroptical Spectroscopy for Absolute Stereochemistry (e.g., Optical Rotatory Dispersion, Circular Dichroism)
This compound possesses a chiral center at the carbon atom bearing the methyl group (C4). The determination of the absolute stereochemistry (R or S configuration) of this center is crucial. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are specifically suited for this purpose. nih.gov
Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov CD spectra of amino acids can exhibit unique patterns that are dependent on their structure and concentration. nih.gov Specific CD signals, known as Cotton effects, are observed near the absorption bands of chromophores, such as the carbonyl group of the carboxylic acid. The sign (positive or negative) and magnitude of these Cotton effects can often be correlated with the absolute configuration of the chiral center.
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. rsc.org An ORD spectrum also displays Cotton effects, which provide similar stereochemical information to CD. nih.gov
For this compound, chiroptical analysis would be essential to assign the absolute configuration of its enantiomers. However, specific ORD or CD spectral data for this compound are not available in the surveyed literature. The application of these techniques would be a necessary step in the complete stereochemical characterization of this molecule.
Biochemical Roles and Metabolic Interrelations of 5 Amino 4 Methylpentanoic Acid in Biological Systems
Hypothesized Metabolic Pathways and Potential Biosynthesis
The metabolic pathways and biosynthesis of the non-proteinogenic amino acid 5-amino-4-methylpentanoic acid have not been definitively elucidated in biological systems. However, based on known enzymatic reactions and the metabolism of structurally similar compounds, plausible biosynthetic routes can be hypothesized.
Enzymatic Conversion and In Silico Pathway Predictions
The biosynthesis of β-amino acids in nature often involves the action of aminomutases or decarboxylases. rsc.orgnih.gov One potential pathway for the formation of this compound could involve the modification of a branched-chain α-amino acid precursor. For instance, an aminomutase could catalyze the transfer of an amino group from the α-carbon to the β-carbon of a leucine (B10760876) derivative.
In silico metabolic pathway prediction tools can be employed to explore potential biosynthetic routes. nih.govwikipedia.orgasm.orgnih.gov These computational methods analyze known metabolic networks and enzyme functionalities to propose novel pathways for compounds of interest. By inputting the structure of this compound, these tools could identify potential precursor molecules and the enzymatic steps required for its synthesis. For example, a retro-synthetic analysis might suggest a pathway starting from isovaleric acid or a related branched-chain fatty acid.
Computational tools for predicting enzyme-substrate interactions can further refine these hypothetical pathways by identifying enzymes with a predicted affinity for the proposed intermediates. mlr.pressnih.govresearchgate.netbiostars.org
Analogical Comparison with Known Branched-Chain Amino Acid Metabolism
A strong analogy can be drawn between the hypothetical metabolism of this compound and the well-established metabolic pathways of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. frontiersin.orgnih.govnih.gov The catabolism of BCAAs is initiated by branched-chain amino acid aminotransferases (BCATs), which transfer the α-amino group to an α-keto acid, typically α-ketoglutarate. frontiersin.orgnih.govfrontiersin.org
It is plausible that this compound could interact with enzymes of the BCAA metabolic pathway. For instance, a reverse transamination reaction catalyzed by a BCAT could potentially synthesize this compound from a corresponding keto acid, 4-methyl-5-oxopentanoic acid. The broad substrate specificity of some microbial BCATs lends support to this hypothesis. frontiersin.orgmsu.ru
| Enzyme Class | Potential Role in this compound Metabolism | Known Role in BCAA Metabolism |
| Aminotransferases (e.g., BCAT) | Catalyze the reversible transfer of an amino group to form this compound from its corresponding α-keto acid. | Catalyze the initial step in BCAA catabolism, transferring the amino group from leucine, isoleucine, or valine. nih.gov |
| Dehydrogenases | Could be involved in the synthesis of the keto-acid precursor or the further metabolism of this compound. | Branched-chain α-keto acid dehydrogenase complex catalyzes the oxidative decarboxylation of the α-keto acids derived from BCAAs. |
| Decarboxylases | Could potentially synthesize this compound from a dicarboxylic acid precursor. | Involved in later stages of BCAA degradation pathways. |
Investigation of Enzymatic Interactions and Substrate Specificity
To validate the hypothesized metabolic roles of this compound, experimental and computational investigations into its interactions with specific enzymes are necessary.
In Vitro Enzyme Assays with Purified Proteins
In vitro enzyme assays using purified enzymes, such as branched-chain aminotransferases (BCATs), would be crucial to determine if this compound or its keto-acid analog can act as a substrate. nih.govfrontiersin.org These assays typically monitor the reaction progress by measuring the change in concentration of substrates or products over time using techniques like spectrophotometry or chromatography. nih.govfrontiersin.org
A typical assay to test for the synthesis of this compound via transamination would include the purified BCAT enzyme, the keto-acid precursor (4-methyl-5-oxopentanoic acid), an amino donor (like glutamate (B1630785) or alanine), and the necessary cofactor, pyridoxal (B1214274) 5'-phosphate (PLP). msu.ru The formation of this compound would be quantified using methods such as HPLC or mass spectrometry. Conversely, to test for its degradation, this compound would be incubated with the enzyme and an amino acceptor (e.g., α-ketoglutarate), and the production of the corresponding keto acid would be measured.
| Assay Component | Purpose |
| Purified Enzyme (e.g., BCAT) | To catalyze the potential reaction. |
| This compound or 4-methyl-5-oxopentanoic acid | The substrate of interest. |
| Amino Donor/Acceptor (e.g., Glutamate/α-ketoglutarate) | To provide or accept the amino group. |
| Pyridoxal 5'-phosphate (PLP) | Essential cofactor for aminotransferases. |
| Buffer and Controlled Temperature | To maintain optimal enzyme activity. |
| Detection Method (e.g., HPLC, MS) | To quantify the reaction product. |
Computational Modeling of Enzyme-Substrate Binding (Molecular Docking)
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand (in this case, this compound) to the active site of a protein. researchgate.netnih.govbas.bg By creating a three-dimensional model of an enzyme known to act on similar substrates, such as a BCAT, researchers can simulate the interaction with this compound.
The results of molecular docking studies can provide insights into the feasibility of the interaction, the specific amino acid residues involved in binding, and the potential binding energy. researchgate.netnih.gov This information can help to prioritize enzymes for experimental testing and to guide site-directed mutagenesis studies aimed at engineering enzymes with improved activity towards this non-proteinogenic amino acid. For instance, if docking suggests a steric clash in the active site, mutations could be designed to create more space.
Role as a Building Block for Peptidic Structures and Oligomers
The incorporation of non-proteinogenic amino acids, including β-amino acids like this compound, into peptides is a strategy to create novel structures with unique properties. researchgate.netnih.govrsc.orgnih.gov These modified peptides, often called peptidomimetics or foldamers, can exhibit enhanced stability against proteolytic degradation and may adopt well-defined secondary structures. rsc.orgacs.orgnih.govresearchgate.net
The presence of the methyl group on the β-carbon of this compound would be expected to influence the conformational preferences of the resulting oligomers. ias.ac.inacs.org The synthesis of such peptides is typically achieved through solid-phase peptide synthesis, a technique that allows for the sequential addition of amino acids to a growing chain. nih.gov
Incorporation into Synthetic Peptides for Structural Studies
The incorporation of non-proteinogenic amino acids into synthetic peptides is a powerful strategy for probing and modulating peptide structure and function. While direct studies detailing the specific incorporation of this compound into synthetic peptides are not extensively documented in publicly available research, the principles governing the use of other non-natural amino acids, particularly β- and γ-amino acids, provide a strong framework for understanding its potential applications. nih.govnih.govresearchgate.net The synthesis of peptides containing such modified residues is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids, including custom-synthesized ones like this compound, to a growing peptide chain. nih.gov
The rationale for incorporating residues like this compound, a γ-amino acid, is to introduce conformational constraints and novel side-chain functionalities that are not accessible with the 20 canonical amino acids. nih.gov These modifications can lead to peptides with enhanced stability against enzymatic degradation, a common limitation of natural peptides, and can be used to create specific secondary structures. wikipedia.orgnih.gov The presence of a methyl group on the fourth carbon of this compound introduces a branched-chain character, which can further influence the local conformation of the peptide backbone.
Influence on Peptide Conformation and Stability
The introduction of a γ-amino acid like this compound into a peptide sequence is predicted to have a significant impact on its conformational properties and stability. Unlike α-amino acids, which have the amino and carboxylic acid groups attached to the same carbon, γ-amino acids have a longer backbone, which alters the hydrogen-bonding patterns that define secondary structures like helices and sheets. nih.goviisc.ac.in
The incorporation of β-amino acids, which have one additional carbon in their backbone compared to α-amino acids, is well-documented to induce stable, well-defined secondary structures, including various types of helices (8-helix, 10-helix, 12-helix, 14-helix) and sheets. wikipedia.orgnih.govnih.gov These structures are often more stable than those formed by α-peptides. wikipedia.org Similarly, γ-amino acids are known to promote the formation of specific turn and helical structures. For instance, γ-amino acids can facilitate the formation of C9 or C12 hydrogen-bonded rings, leading to ribbon or helical conformations. iisc.ac.in The specific conformation adopted is influenced by the nature and position of side-chain substituents.
In the case of this compound, the γ-amino acid backbone would be expected to introduce a higher degree of flexibility locally compared to an α-amino acid, while also being capable of forming unique turn structures. The methyl group at the C4 position would likely impose steric constraints, further influencing the accessible dihedral angles of the peptide backbone in its vicinity. This could lead to a more ordered, predictable conformation in the surrounding peptide sequence. The intrinsic propensities of branched-chain amino acids like valine and leucine have been shown to favor β-strand-like conformations in short peptides. acs.org It is plausible that the branched nature of this compound's side chain could similarly influence the local secondary structure.
The increased length of the backbone and the non-natural structure would also be expected to confer enhanced stability against proteolytic degradation, a significant advantage for therapeutic peptide development. wikipedia.orgresearchgate.net
Table 1: Predicted Conformational Influences of this compound in a Peptide Chain
| Structural Feature | Predicted Influence on Peptide Conformation |
| γ-Amino Acid Backbone | Introduction of flexibility; potential for novel turn structures (e.g., C9 or C12 hydrogen-bonded rings). iisc.ac.in |
| Methyl Group at C4 | Steric hindrance, restricting local backbone dihedral angles and favoring specific conformations. |
| Branched-Chain Nature | Potential to favor β-strand-like local structures, similar to other branched-chain amino acids. acs.org |
| Non-Natural Residue | Increased resistance to degradation by proteases, enhancing peptide stability. wikipedia.orgresearchgate.net |
Exploration of Bioactivity in Model Organisms (excluding human and clinical data)
Studies in Microbial Fermentation Processes
While direct studies on the microbial production of this compound are not prominent, its structural similarity to branched-chain fatty acids points to a plausible origin in microbial metabolism, particularly in anaerobic fermentation environments. The microbial fermentation of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine is known to produce branched-chain fatty acids (BCFAs). nih.govbohrium.comnih.govannualreviews.org
Specifically, the fermentation of leucine by various anaerobic bacteria leads to the production of isovaleric acid (3-methylbutanoic acid). nih.gov This metabolic process is significant in environments like the rumen and the gut. annualreviews.orgnih.gov Given that this compound is essentially an amino derivative of a methylated pentanoic acid, it is conceivable that it could be an intermediate or a final product of BCAA metabolism in certain microbial species. The metabolic pathways for BCAA catabolism often involve deamination and decarboxylation steps, which could potentially be modified or diverted in some organisms to produce aminated fatty acid derivatives.
Studies have shown that bacteria such as Bacteroides ruminicola and Megasphaera elsdenii are capable of producing significant amounts of BCFAs from protein hydrolysates. nih.govasm.org The production of these acids is influenced by the composition of the culture medium, such as the availability of carbohydrates. nih.gov For example, M. elsdenii increased its production of BCFAs when glucose levels were low, suggesting a shift towards amino acid fermentation for energy. nih.gov
Table 2: Microbial Production of Structurally Related Branched-Chain Fatty Acids
| Microorganism | Substrate | Product(s) | Reference(s) |
| Bacteroides ruminicola | Trypticase, Casein Hydrolysate | Isobutyric acid, Isovaleric acid, 2-Methylbutyric acid | nih.govasm.org |
| Megasphaera elsdenii | Trypticase, Casein Hydrolysate | Isobutyric acid, Isovaleric acid, 2-Methylbutyric acid | nih.govasm.org |
| Gut Microbiota | Branched-Chain Amino Acids | Isobutyric acid, Isovaleric acid | annualreviews.orgnih.gov |
Investigation in Cell-Based Assays (non-human cell lines)
The bioactivity of this compound has been explored in the context of its structural relationship to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov As a GABA analogue, its potential to interact with GABA receptors and other components of the GABAergic system has been a subject of investigation in non-human cell lines and tissue preparations.
GABA itself has been shown to have effects beyond the nervous system, with functional GABA receptors being identified in embryonic stem cells, where they can influence cell proliferation. nih.gov The release of GABA by these non-neuronal cells suggests the existence of localized GABAergic signaling systems. nih.gov
Studies on various GABA analogues in non-human cell-based assays have provided insights into the structure-activity relationships for GABA receptor modulation. For instance, isoxazole-based GABA analogues have been evaluated for their activity at GABAA receptors, which are targets for treating various neuropsychiatric disorders. mdpi.com Furthermore, the binding of ligands to enzymes involved in GABA metabolism, such as D-amino acid oxidase (hDAAO), which degrades the neuromodulator D-serine, has been studied in vitro to understand how these interactions alter protein conformation and stability. nih.gov
The activity of nirogacestat, a compound containing a similar chemical scaffold, has been investigated in in-vivo studies, where it showed effects on osteoclast-specific markers in bone resorption models. wikipedia.org While not a direct cell-based assay, this points to the potential for such compounds to have bioactivity in various physiological systems.
Table 3: Bioactivity of GABA and Related Analogues in Non-Human Cell-Based Assays
| Compound/Analogue Class | Cell System/Assay | Observed Effect | Reference(s) |
| GABA | Embryonic Stem Cells | Influences cell proliferation; released by cells. | nih.gov |
| Isoxazole-based GABA analogues | GABAA Receptor Assays | Modulation of receptor activity. | mdpi.com |
| Benzoate, Chlorpromazine (CPZ) | In vitro hDAAO binding assay | Alters enzyme conformation and stability. | nih.gov |
| Nirogacestat | In vivo bone resorption model | Inhibition of osteoclast-specific markers. | wikipedia.org |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 5-Amino-4-methylpentanoic acid, providing the necessary separation from potentially interfering matrix components and structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids. springernature.com However, for a compound like this compound, which lacks a significant ultraviolet-absorbing chromophore, direct detection by UV-Vis is challenging. To enhance detection sensitivity, pre-column or post-column derivatization is often employed. Reagents such as Phenylisothiocyanate (PITC) can be used to create derivatives that are readily detectable by UV-Vis. researchgate.net
Fluorescence detection offers higher sensitivity and selectivity. Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) can yield highly fluorescent derivatives of this compound, allowing for trace-level quantification. Refractive Index (RI) detection is a universal, non-destructive option that can detect underivatized amino acids, but it generally suffers from lower sensitivity and is susceptible to baseline drift due to temperature and mobile phase composition changes.
A new HPLC bioanalytical method was developed for determining 5-aminosalicylic acid (5-ASA) and its metabolites in blood plasma, which involved derivatization to improve the reliability of the determination. upce.cz
| Detection Mode | Principle | Derivatization for this compound | Advantages | Limitations |
|---|---|---|---|---|
| UV-Vis | Measures the absorption of UV-Visible light by the analyte. | Required (e.g., PITC) as the native compound has no strong chromophore. | Cost-effective, robust. researchgate.net | Lower sensitivity compared to fluorescence or MS. |
| Fluorescence | Detects fluorescent light emitted from the analyte after excitation. | Required (e.g., OPA, Fluorescamine) to impart fluorescence. | High sensitivity and selectivity. | Requires derivatization step. |
| Refractive Index (RI) | Measures the difference in the refractive index between the mobile phase and the analyte. | Not required. | Universal detector for non-chromophoric compounds. | Low sensitivity, not suitable for gradient elution. |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. nih.gov For the analysis of this compound, a UHPLC method would offer improved separation from isomers and other closely related amino acids. nih.gov The enhanced resolving power is particularly beneficial in complex biological matrices, providing more accurate quantification. nih.gov A study demonstrated a three-minute analytical method for underivatized amino acid analysis using UHPLC coupled with high-resolution mass spectrometry, showcasing its linearity, reproducibility, and sensitivity. nih.gov
Ion-Exchange Chromatography (IEC) is a classical and powerful technique for separating ionizable molecules like amino acids based on their net charge. springernature.com The separation is based on the reversible adsorption of charged molecules to an oppositely charged solid support (the ion-exchanger). harvardapparatus.com Since this compound contains both an amino group (positive charge at low pH) and a carboxylic acid group (negative charge at high pH), its net charge is pH-dependent.
In a typical IEC setup for amino acid analysis, a cation-exchange resin is used. quora.com At a low pH, most amino acids, including this compound, will carry a net positive charge and bind to the negatively charged resin. quora.com They are then eluted by increasing the pH or the ionic strength of the mobile phase, which causes them to be released from the resin based on the strength of their interaction. harvardapparatus.comcytivalifesciences.com IEC is known for its high capacity and resolving power for amino acid mixtures. springernature.com
Gas Chromatography (GC) is a high-resolution separation technique, but it is not directly applicable to non-volatile and polar molecules like amino acids. thermofisher.com Therefore, this compound must be chemically modified through derivatization to increase its volatility and thermal stability. sigmaaldrich.com
Common derivatization strategies include:
Silylation: This involves replacing active hydrogens on the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. thermofisher.comsigmaaldrich.com TBDMS derivatives, formed using MTBSTFA, are often preferred due to their increased stability compared to TMS derivatives. sigmaaldrich.com
Esterification followed by Acylation: This two-step process first converts the carboxylic acid group to an ester (e.g., a methyl ester) and then acylates the amino group using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net This creates a volatile and electronegative derivative suitable for sensitive detection by GC-MS. researchgate.net
The choice of derivatization reagent is critical and can affect the stability and fragmentation pattern of the resulting derivative during analysis. researchgate.netnih.gov
| Derivatization Reagent | Abbreviation | Target Functional Groups | Key Advantages |
|---|---|---|---|
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | Forms stable TBDMS derivatives, characteristic mass spectra. sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2 | Forms volatile by-products, good for FID detection. thermofisher.com |
| Ethyl Chloroformate | ECF | -NH2 | Rapid reaction, produces characteristic fragment ions in MS. nih.gov |
| Pentafluoropropionic Anhydride (with esterification) | PFPA | -NH2 (after esterification of -COOH) | Increases electronegativity for enhanced GC-MS sensitivity. researchgate.net |
Hyphenated Techniques for Comprehensive Analysis
Hyphenating chromatographic separation with mass spectrometry provides the highest level of selectivity and sensitivity, enabling confident identification and precise quantification of this compound, even at very low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted quantification of small molecules in complex matrices. mdpi.comnih.govnih.gov In this technique, the compound is first separated by LC and then detected by a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov For this compound, this would involve selecting a specific precursor ion (the molecular ion, [M+H]+) and a characteristic product ion formed by its fragmentation. This specific transition provides exceptional selectivity and sensitivity, minimizing interferences. mdpi.comnih.govresearchgate.net Validated LC-MS/MS methods for amino acids demonstrate excellent linearity, accuracy, precision, and recovery. mdpi.comnih.gov
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.gov This allows for the determination of the elemental composition of the analyte, providing a very high degree of confidence in its identification without the need for a reference standard of its specific fragmentation pattern. LC-HRMS is particularly powerful in metabolomics studies for identifying unknown compounds and can be used for precise quantification. nih.gov
| Parameter | Typical Performance in Amino Acid LC-MS/MS Assays | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | mdpi.com |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to µmol/L range | mdpi.comnih.gov |
| Intra- and Inter-day Precision (%CV) | < 15% | nih.govresearchgate.net |
| Accuracy (% Bias) | Within ±15% | nih.govresearchgate.net |
| Extraction Recovery | Typically > 85-90% | mdpi.com |
GC-MS for Metabolomic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for metabolomic profiling, offering the capability to separate and identify a multitude of volatile and semi-volatile organic compounds within a sample. uah.edu Metabolomics itself is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, involving the identification and quantification of small molecule metabolites. nih.gov This approach provides profound insights into the metabolic status of biological systems, making it invaluable for understanding biochemical pathways and identifying potential biomarkers. uah.edunih.gov
In the context of this compound, a branched-chain amino acid, GC-MS is particularly well-suited for its detection and quantification as part of a targeted metabolomics strategy. uah.edu Targeted metabolomics focuses on a predefined set of metabolites, affording greater sensitivity and selectivity compared to untargeted approaches. uah.edu This enhanced focus helps to streamline sample preparation and reduce analytical interferences. uah.edu
The general workflow for GC-MS analysis involves the separation of volatile compounds in the gas chromatograph, followed by their ionization and detection by the mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification. sigmaaldrich.com For amino acids, this process reliably provides rich isotopomer information, which is valuable for metabolic flux analysis. researchgate.net The resulting data can be used to determine the relative abundance and concentration of specific metabolites like this compound, revealing fluctuations that may be correlated with particular biological states or environmental responses in non-human organisms. uah.edu
Sample Preparation Strategies for Complex Biological Matrices (excluding human samples)
Analyzing this compound in complex biological matrices, such as plant tissues or microbial cultures, presents significant analytical challenges. These matrices contain a vast array of compounds—including proteins, lipids, salts, and other metabolites—that can interfere with the accurate detection and quantification of the target analyte. uah.edu Therefore, robust sample preparation strategies are essential to isolate the amino acids from these interfering substances, minimize matrix effects, and ensure the resulting extract is compatible with GC-MS analysis. nih.gov
The primary goals of sample preparation are to remove high-abundance molecules like proteins and lipids, which can contaminate the analytical system, and to concentrate the analytes of interest to improve detection sensitivity. uah.edu A common initial step for biological fluids or tissue homogenates is protein precipitation, often achieved by adding a solvent such as ice-cold methanol (B129727) containing hydrochloric acid. nih.gov This is followed by centrifugation to separate the precipitated proteins from the supernatant containing the small-molecule metabolites, including this compound. nih.gov
Extraction and Derivatization Procedures
Following initial extraction, further processing is required because amino acids, including this compound, are polar, zwitterionic, and non-volatile compounds. sigmaaldrich.comnih.gov These properties make them thermally unstable and thus unsuitable for direct analysis by gas chromatography. thermofisher.com To overcome this limitation, a chemical modification process known as derivatization is indispensable. gcms.cz Derivatization converts the polar functional groups (e.g., carboxyl and amino groups) into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.comthermofisher.com
Extraction: The process typically begins with the homogenization of the biological sample (e.g., plant leaves, bacterial cell pellet) followed by the addition of an extraction solvent. An acidic methanol solution is frequently used to simultaneously precipitate proteins and extract polar metabolites. nih.gov After centrifugation, the supernatant is carefully collected for the subsequent derivatization step.
Derivatization: This is a critical two-step procedure for amino acids to enable analysis in a water-immiscible organic solvent compatible with GC-MS. researchgate.net
Esterification: The carboxyl group of the amino acid is converted into an ester. This is commonly achieved by heating the sample with an acidic alcohol, such as 2M hydrochloric acid in methanol, to form the corresponding methyl ester. nih.govresearchgate.net
Acylation: The amino group is then derivatized. Reagents like pentafluoropropionic anhydride (PFPA) are used to acylate the amino and other reactive groups, increasing the volatility and electronegativity of the molecule, which enhances detection sensitivity. researchgate.net
Alternatively, silylation is a widely used single-step derivatization technique. Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl) MTBSTFA, replace the active hydrogens on both the amino and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comthermofisher.com The TBDMS derivatives are particularly advantageous as they are more stable to moisture and produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural identification. sigmaaldrich.com
Interactive Table: Common Derivatization Reagents for Amino Acid Analysis by GC-MS
| Reagent Name | Abbreviation | Target Functional Group(s) | Derivative Formed | Key Advantages |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amino, Carboxyl, Hydroxyl | Trimethylsilyl (TMS) | Forms volatile by-products that do not interfere with analysis. thermofisher.com |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amino, Carboxyl, Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Produces stable derivatives with characteristic mass spectra. sigmaaldrich.com |
| Pentafluoropropionic Anhydride | PFPA | Amino, Hydroxyl | Pentafluoropropionyl (PFP) | Used after esterification; creates highly electronegative derivatives for sensitive detection. researchgate.net |
| Ethyl Chloroformate | ECF | Amino, Carboxyl | N-ethoxycarbonyl ethyl ester | Allows for rapid derivatization in an aqueous medium. nih.gov |
| Methanolic HCl | - | Carboxyl | Methyl ester | Specific for carboxyl groups; often the first step in a two-step derivatization. nih.gov |
Matrix Effects and Internal Standardization
Matrix Effects: Even with careful sample preparation, residual components from the original biological matrix can co-elute with the target analyte from the GC column and interfere with its ionization in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate quantification. uah.edu The complexity of non-human biological samples, such as those from plants rich in secondary metabolites mdpi.com, makes managing matrix effects a critical consideration for obtaining reliable data.
Internal Standardization: To correct for both the variability in sample preparation and matrix-induced signal fluctuation, internal standardization is a universally applied technique. An internal standard (IS) is a compound that is chemically similar to the analyte but distinguishable by the mass spectrometer. A known amount of the IS is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. nih.gov
For the analysis of amino acids like this compound, the most effective internal standards are their stable isotope-labeled (SIL) analogues. researchgate.net For instance, using deuterated reagents during derivatization, such as 2M HCl in tetradeutero-methanol (CD₃OD), can generate deuterated methyl esters of the amino acids in the sample to serve as ideal internal standards. nih.gov These SIL-IS have nearly identical chemical properties and chromatographic behavior to their unlabeled counterparts but have a different mass, allowing the mass spectrometer to distinguish between them. nih.gov
Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio corrects for any loss of analyte during extraction and derivatization, as well as for any signal suppression or enhancement caused by matrix effects, thereby ensuring the high accuracy and precision of the quantitative results. researchgate.net
Applications of 5 Amino 4 Methylpentanoic Acid in Chemical Synthesis and Materials Science Research
As a Chiral Building Block in Asymmetric Synthesis
5-Amino-4-methylpentanoic acid, a chiral compound, serves as a valuable building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The presence of a stereocenter at the C4 position makes it a useful starting material for the synthesis of more complex chiral molecules. Its bifunctional nature, containing both an amino group and a carboxylic acid group, allows for a variety of chemical transformations.
In asymmetric synthesis, chiral building blocks like this compound are incorporated into a target molecule, transferring their chirality. This approach is fundamental in the creation of enantiomerically pure compounds, which is particularly crucial in fields like medicinal chemistry where different enantiomers of a drug can have vastly different biological activities.
One of the key methods for synthesizing chiral β-amino acids utilizes chiral precursors. google.com For instance, the asymmetric synthesis of chiral β-amino acids has been achieved through methods that involve the use of chiral starting materials to guide the stereochemical outcome of the reaction. google.com While the direct use of this compound as the primary chiral auxiliary in a widely commercialized process is not extensively documented in publicly available research, its structural motif is representative of the class of chiral building blocks employed in such syntheses.
The synthesis of α-amino acids can be achieved through various methods, including the Hell–Volhard–Zelinskii reaction followed by amination, and the reductive amination of α-keto acids. libretexts.org For enantioselective synthesis, which aims to produce a single enantiomer, resolution of a racemic mixture or, more directly, an enantioselective synthesis using a chiral catalyst is employed. libretexts.org
Development of Novel Organic Ligands and Metal Complexes
The dual functionality of this compound, possessing both a primary amine and a carboxylic acid, makes it a candidate for the synthesis of novel organic ligands. These functional groups can act as coordination sites for metal ions, allowing for the formation of metal complexes. The amino group can be a Lewis base, donating its lone pair of electrons, while the carboxylate group can coordinate to a metal center in a monodentate or bidentate fashion.
The chiral nature of this compound can be imparted to the resulting ligands and, subsequently, to the metal complexes. Chiral metal complexes are of significant interest for their applications in asymmetric catalysis, where they can facilitate the synthesis of enantiomerically enriched products.
While specific research detailing the synthesis of novel organic ligands and metal complexes directly from this compound is not extensively reported in the readily available literature, the principles of coordination chemistry suggest its potential in this area. The synthesis of coordination complexes with chiral ligands is a well-established field, with applications in enantioselective catalysis. libretexts.org
Incorporation into Polymeric Materials and Biomaterials
The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. The amino group of one molecule can react with the carboxylic acid group of another to form an amide bond, leading to the formation of polyamides. The methyl group on the polymer backbone would influence the material's properties, such as its crystallinity, thermal stability, and solubility.
The chirality of this compound can be used to create stereoregular polymers. These polymers, where the stereocenters are arranged in a regular pattern, can exhibit unique properties and self-assembly behaviors. In the context of biomaterials, the incorporation of a chiral, amino acid-like monomer could enhance biocompatibility and biodegradability.
While specific examples of polymers and biomaterials synthesized directly from this compound are not prominent in the reviewed literature, the fundamental principles of polymer chemistry support its potential use in this capacity. The synthesis of polyamides from amino acids is a classic example of step-growth polymerization.
Precursor for Investigational Compounds in Medicinal Chemistry Research (excluding drug development or specific therapeutic applications)
This compound can serve as a precursor for the synthesis of more complex molecules that are of interest in medicinal chemistry research. Its chemical structure can be modified in various ways to create a library of new compounds for biological screening. For example, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The carboxylic acid can be converted to esters, amides, or other functional groups.
The following table provides a summary of the potential applications of this compound in chemical synthesis and materials science research:
| Application Area | Description | Key Features |
| Asymmetric Synthesis | Serves as a chiral starting material to introduce stereochemistry into target molecules. | Chiral center at C4, bifunctional (amine and carboxylic acid). |
| Organic Ligands and Metal Complexes | Potential for forming chiral ligands that can coordinate with metal ions. | Amino and carboxyl groups as coordination sites, potential for asymmetric catalysis. |
| Polymeric Materials and Biomaterials | Can act as a monomer for the synthesis of polyamides and other polymers. | Bifunctionality for polymerization, potential for creating stereoregular and biocompatible materials. |
| Medicinal Chemistry Research | A scaffold for the synthesis of novel investigational compounds. | Amenable to various chemical modifications to generate diverse molecular structures. |
Future Research Directions and Theoretical Perspectives
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties and behavior of 5-Amino-4-methylpentanoic acid at an atomic and electronic level. These methods offer insights that are often difficult or impossible to obtain through experimental techniques alone.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound. These calculations can determine key properties such as molecular orbital energies, electron density distribution, and electrostatic potential. This information is crucial for understanding the molecule's reactivity, including its potential to act as a nucleophile or electrophile in chemical reactions.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Weight | 131.17 g/mol |
| XLogP3 | -2.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 131.094628657 Da |
| Monoisotopic Mass | 131.094628657 Da |
| Topological Polar Surface Area | 63.3 Ų |
| Heavy Atom Count | 9 |
This data was computed by PubChem. nih.gov
Molecular Dynamics Simulations of Interactions with Macromolecules
Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with biological macromolecules like proteins and nucleic acids. biorxiv.orgresearchgate.net These simulations can model the binding process, conformational changes, and the thermodynamics of these interactions over time. biorxiv.orgnih.gov
By simulating the compound in a virtual environment with a target macromolecule, researchers can identify key binding residues, predict binding affinities, and understand the role of solvent molecules in the interaction. nih.gov This information is invaluable for designing new drugs or understanding the biological roles of this amino acid. The use of force fields like OPLS-AA is common in such simulations to accurately model the interactions. nih.gov
Investigation of Stereoselective Biological Recognition
The stereochemistry of this compound is a critical factor in its biological activity. The investigation of how different stereoisomers are recognized by biological systems is a key area of research. semmelweis.hunih.gov
Chiral recognition is fundamental in many biological processes, and understanding how enzymes, receptors, and other biological molecules differentiate between the enantiomers of this compound can provide insights into its mechanism of action and potential therapeutic applications. nih.govrsc.org Techniques such as NMR spectroscopy can be employed to study the formation of diastereomeric complexes with chiral solvating agents, allowing for the discrimination of enantiomers. semmelweis.hu The development of receptors capable of enantioselective binding is a significant goal in this field. nih.gov
Design and Synthesis of Conformationally Restricted Analogues
To better understand the structure-activity relationship of this compound, researchers are designing and synthesizing conformationally restricted analogues. lifechemicals.comnih.govnih.gov By introducing cyclic constraints or other rigid structural elements, the conformational freedom of the molecule is reduced. lifechemicals.com
This approach helps to identify the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its biological target. nih.gov The synthesis of such analogues often involves multi-step chemical processes, including asymmetric synthesis to obtain specific stereoisomers. google.comnih.gov These conformationally restricted analogues can exhibit enhanced potency and selectivity compared to the parent compound. nih.gov
Potential Roles in Synthetic Biology and Unnatural Amino Acid Incorporation
The field of synthetic biology offers exciting possibilities for the use of this compound as an unnatural amino acid (UAA). rsc.orgnih.gov By engineering the translational machinery of cells, it may be possible to incorporate this UAA into proteins. rsc.org
This would allow for the creation of novel proteins with enhanced or entirely new functions. The incorporation of UAAs can be achieved by evolving aminoacyl-tRNA synthetases and tRNAs that are specific for the unnatural amino acid. rsc.org This technology opens the door to creating new enzymes, therapeutic proteins, and biomaterials with tailored properties.
Q & A
(Basic) What synthetic methodologies are commonly employed for 5-Amino-4-methylpentanoic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step organic reactions, such as:
- Enantioselective synthesis : As demonstrated in the synthesis of (S)-4-Amino-5-mercaptopentanoic acid, asymmetric catalysis or chiral auxiliaries can be applied to achieve stereochemical control .
- Protection-deprotection strategies : Amino and carboxyl groups often require temporary protection (e.g., tert-butoxycarbonyl [Boc] or benzyl [Bn] groups) to prevent side reactions during alkylation or oxidation steps .
- Optimization of pH and temperature : Reaction yields (e.g., 60–85%) depend on precise control of conditions, such as maintaining a pH of 7–9 during aminolysis and temperatures below 40°C to minimize racemization .
(Basic) What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features, such as the methyl group (δ ~1.2–1.5 ppm) and carboxyl proton (δ ~12 ppm). Discrepancies in chemical shifts may arise from solvent polarity or tautomerism .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (MW: 131.17 g/mol) and isotopic patterns .
- Infrared (IR) Spectroscopy : Detects characteristic peaks for amine (N-H stretch ~3300 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .
(Advanced) How should researchers address contradictions in reported spectral data for derivatives of this compound?
Contradictions may arise from:
- Solvent effects : Polar solvents (e.g., D₂O vs. CDCl₃) shift NMR peaks. Always report solvent conditions when comparing data .
- Tautomeric equilibria : Keto-enol tautomerism in oxo derivatives (e.g., 5-Amino-4-oxopentanoic acid) can alter spectral profiles. Use dynamic NMR or computational modeling to resolve ambiguities .
- Impurity analysis : Contradictions in HPLC retention times may indicate byproducts. Employ tandem LC-MS/MS to identify impurities and refine purification protocols .
(Advanced) What strategies enhance the oxidative stability of this compound in aqueous solutions?
- pH control : Store solutions at pH 4–6 to minimize deamination or decarboxylation .
- Antioxidant additives : Add 0.1–1.0% (w/v) ascorbic acid or nitrogen sparging to inhibit radical-mediated degradation .
- Lyophilization : Freeze-drying the compound in inert atmospheres (argon) preserves stability for long-term storage .
(Basic) What are the recommended handling protocols for this compound to ensure researcher safety?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in fume hoods to prevent inhalation of fine powders .
- Storage : Keep at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation .
(Advanced) How can isotopic labeling (e.g., deuterium) be integrated into this compound for metabolic studies?
- Deuterium incorporation : Synthesize deuterated analogs (e.g., 4,4,5,5,5-d5) via catalytic deuteration of precursor alkenes or using deuterated reagents (e.g., D₂O, NaBD₄) .
- Applications : Use labeled compounds in mass spectrometry-based tracer studies to monitor metabolic pathways or enzyme kinetics .
(Advanced) What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the carboxyl group .
- Molecular Dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .
(Basic) What are the documented biological activities of this compound derivatives?
- Enzyme inhibition : Fluorinated derivatives (e.g., 4-Amino-5,5-difluoropentanoic acid) act as transition-state analogs for glutamate decarboxylase .
- Metal coordination : The carboxyl and amino groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), relevant for catalytic or sensing applications .
(Advanced) How can researchers design experiments to study the pH-dependent solubility of this compound?
- Potentiometric titration : Determine pKa values (amine: ~9.5; carboxyl: ~2.8) to map solubility profiles .
- Phase-solubility analysis : Measure solubility in buffered solutions (pH 1–12) and correlate with Hansen solubility parameters .
(Advanced) What analytical workflows resolve structural ambiguities in synthetic byproducts of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
